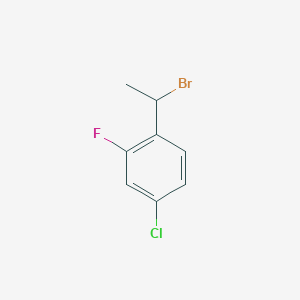

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. The molecular formula for this compound is C8H8BrClF, and it is commonly used in various chemical synthesis processes and research applications.

Vorbereitungsmethoden

The synthesis of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-chloro-2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.

Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acid derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Initiator in Controlled Radical Polymerization

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene acts as an initiator in the controlled radical polymerization of styrene. In this process, it reacts with styrene monomers to initiate a chain reaction that leads to the formation of polystyrene with a controlled structure. This method is significant for producing materials such as plastics, resins, and rubber, which have diverse applications in packaging and manufacturing.

Synthesis of Bromine-Terminated Polymers

The compound has also been utilized to synthesize bromine-terminated polyp-methoxystyrene. By initiating the polymerization process with this compound, researchers can produce polymers that can be further functionalized for specific applications.

Organic Chemistry

Asymmetric Esterification

In organic synthesis, this compound is employed in the asymmetric esterification of benzoic acid. The compound is used alongside chiral cyclic guanidines to create esters with specific stereochemistry, which are valuable for developing pharmaceuticals and agrochemicals.

Herbicide Production

Intermediate for Herbicides

The compound serves as an important intermediate in the production of tetrahydrophthalimide derivatives, which exhibit herbicidal activity. It is synthesized through a diazotization reaction involving 2-chloro-4-fluoroaniline followed by bromination. This reaction pathway highlights its utility in agricultural chemistry, particularly in developing effective herbicides .

Data Summary Table

| Application Area | Specific Application | Methodology | Results/Outcomes |

|---|---|---|---|

| Polymer Chemistry | Controlled Radical Polymerization of Styrene | Initiator for polymerization with styrene monomers | Formation of controlled polystyrene used in plastics and resins |

| Polymer Chemistry | Synthesis of Bromine-Terminated Polymers | Initiation of polymerization process | Production of functionalized polyp-methoxystyrene |

| Organic Chemistry | Asymmetric Esterification | Reaction with chiral cyclic guanidine | Creation of esters with specific stereochemistry |

| Herbicide Production | Intermediate for Tetrahydrophthalimide Derivatives | Diazotization of 2-chloro-4-fluoroaniline followed by bromination | Development of herbicides with effective weed control properties |

Wirkmechanismus

The mechanism by which 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to these targets. Pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

1-(1-Bromoethyl)-4-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

1-(1-Bromoethyl)-2-fluorobenzene: Lacks the chlorine atom, leading to different chemical and biological properties.

1-(1-Bromoethyl)-4-fluorobenzene:

Biologische Aktivität

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, with the chemical formula C6H4BrClF, is an organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.

- Molecular Weight : 209.44 g/mol

- CAS Number : 1996-29-8

- Molecular Formula : C6H4BrClF

- Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may inhibit specific enzymes or receptors, thus modulating cellular pathways. Its halogenated structure allows for significant interactions with biomolecules, potentially leading to anticancer and antimicrobial effects.

Toxicological Profile

Research indicates that this compound exhibits varying levels of toxicity depending on the exposure route and dosage.

Acute Toxicity Studies

- LD50 in Rats : Approximately 2,700 mg/kg when administered via gavage.

- Symptoms at Lethal Doses : Tremors, weight loss, and respiratory distress were observed in animals exposed to high concentrations .

Inhalation Studies

Inhalation studies have shown a median lethal concentration (LC50) of approximately 18,000 mg/m³ in rats exposed for four hours. Symptoms included lethargy and abnormal respiratory patterns .

Biological Activities

This compound has shown potential in several areas:

Anticancer Activity

Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The halogen substituents may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.

Antimicrobial Properties

The compound's structural features may contribute to its efficacy against various pathogens. Research into related compounds indicates potential applications in treating infections caused by resistant bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| NTP (2005) | Identified LD50 values and symptoms associated with acute exposure in rats. |

| Haskell Laboratories (1985) | Documented respiratory distress and tremors in rats exposed to high concentrations. |

| Recent Studies | Investigated the compound's potential as an anticancer agent; results pending publication. |

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-4-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVMGCQZGKBAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.